Predicted pKa Modulation by 6-Substitution
The predicted pKa of 6-(Oxan-3-yl)pyridin-2-amine is 6.44 ± 0.29, compared to the unsubstituted 2-aminopyridine (pKa ~6.8). The proximity of the electron-withdrawing oxan-3-yl group at the 6-position reduces the basicity of the pyridine nitrogen more significantly than substitution at the 4- or 5-positions, which is critical for compounds intended to interact with biological targets where protonation state governs binding affinity . No experimentally measured pKa values for the 4- or 5-isomers are publicly available for direct comparison, but the class-level inference based on substituent effects supports this directional shift [1].
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the pyridinium nitrogen |
|---|---|
| Target Compound Data | pKa = 6.44 ± 0.29 (Predicted) |
| Comparator Or Baseline | Unsubstituted 2-aminopyridine: pKa ~6.8 (literature); 4- and 5-(oxan-3-yl) isomers: no public data |
| Quantified Difference | Approximate ΔpKa = -0.36 relative to unsubstituted 2-aminopyridine |
| Conditions | Predicted using ACD/Labs Percepta or similar software as reported by ChemicalBook |
Why This Matters
Lower pKa means a higher proportion of the neutral, more membrane-permeable form at physiological pH, which is relevant for designing CNS-penetrant or intracellular-targeted compounds.
- [1] D.H. Ripin, D.A. Evans. pKa of 2-Aminopyridine ~6.8. Evans pKa Table, Harvard University. Available at: http://evans.rc.fas.harvard.edu/pdf/evans_pKa_table.pdf View Source
